[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol
Overview
Description
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a piperidine ring attached to a thiazole moiety, with a methanol group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives. For example, the carbonyl group can be reduced to a methanol group using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitro groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis of Derivatives: It serves as a precursor for the synthesis of various thiazole derivatives with potential biological activities.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]amine: Similar structure but with an amine group instead of a methanol group.
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]ethylamine: Similar structure but with an ethylamine group instead of a methanol group.
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propylamine: Similar structure but with a propylamine group instead of a methanol group.
Uniqueness: The presence of the methanol group in [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol distinguishes it from other similar compounds. This functional group can influence the
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYUISZVSQSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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